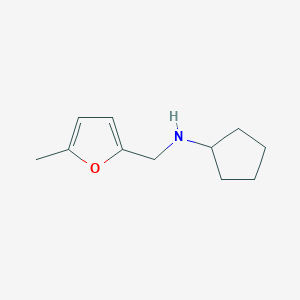
4-ethyl-2-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-fluorobenzonitrile: is an organic compound with the molecular formula C9H8FN It is a derivative of benzonitrile, where the benzene ring is substituted with an ethyl group at the fourth position and a fluorine atom at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-fluorobenzonitrile can be achieved through several methods. One common approach involves the fluorination of 4-ethylbenzonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-ethyl-2-bromobenzonitrile is reacted with a fluorinated boronic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the direct fluorination of 4-ethylbenzonitrile in the presence of a suitable catalyst and solvent. This process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 4-Ethyl-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of compounds like 4-ethyl-2-methoxybenzonitrile.
Oxidation: Formation of 4-ethyl-2-fluorobenzoic acid or 4-ethyl-2-fluorobenzaldehyde.
Reduction: Formation of 4-ethyl-2-fluorobenzylamine
科学研究应用
4-Ethyl-2-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers
作用机制
The mechanism of action of 4-ethyl-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function and activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s overall effects .
相似化合物的比较
2-Fluorobenzonitrile: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
3-Fluorobenzonitrile: The fluorine atom is positioned differently, which can affect the compound’s electronic properties and reactivity.
4-Ethylbenzonitrile: Lacks the fluorine atom, resulting in different chemical and physical properties.
Uniqueness: 4-Ethyl-2-fluorobenzonitrile is unique due to the combined presence of the ethyl and fluorine substituents, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical syntheses and applications .
属性
| { "Design of the Synthesis Pathway": "The synthesis of 4-ethyl-2-fluorobenzonitrile can be achieved through a nucleophilic substitution reaction of 4-ethyl-2-nitrofluorobenzene with potassium cyanide followed by reduction of the resulting 4-ethyl-2-cyanofluorobenzene with hydrogen gas over a palladium catalyst.", "Starting Materials": [ "4-ethyl-2-nitrofluorobenzene", "potassium cyanide", "hydrogen gas", "palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 4-ethyl-2-nitrofluorobenzene and potassium cyanide in a polar aprotic solvent such as dimethylformamide (DMF) and heat the mixture to reflux.", "Step 2: After the reaction is complete, cool the mixture and filter off the precipitated potassium nitrate.", "Step 3: Concentrate the filtrate and extract the product with a non-polar solvent such as diethyl ether.", "Step 4: Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain 4-ethyl-2-cyanofluorobenzene.", "Step 5: Dissolve 4-ethyl-2-cyanofluorobenzene in a solvent such as ethanol and add a palladium catalyst such as palladium on carbon.", "Step 6: Hydrogenate the mixture under a hydrogen atmosphere at room temperature and pressure until the reaction is complete.", "Step 7: Filter off the catalyst and evaporate the solvent to obtain 4-ethyl-2-fluorobenzonitrile." ] } | |
CAS 编号 |
849934-97-0 |
分子式 |
C9H8FN |
分子量 |
149.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



